molecular formula C16H14BrN3O2 B11505930 4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide

4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide

Cat. No.: B11505930
M. Wt: 360.20 g/mol
InChI Key: DVOFYKZZFGICMJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated quinazolinone with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaHCO3)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid)

Major Products

    Substitution: Substituted quinazolinone derivatives

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide: can be compared with other quinazolinone derivatives, such as:

Uniqueness

  • The presence of the bromine atom and the specific substitution pattern on the quinazolinone core can confer unique biological properties and reactivity to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

4-bromo-N-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C16H14BrN3O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)19-15(21)11-6-8-12(17)9-7-11/h2-10,18H,1H3,(H,19,21)

InChI Key

DVOFYKZZFGICMJ-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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